molecular formula C14H9F2N3O3S B5730327 3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5730327
M. Wt: 337.30 g/mol
InChI Key: QPOPSCXAQZUXCO-UHFFFAOYSA-N
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Description

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or nitro groups are replaced by other functional groups.

Scientific Research Applications

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

The unique combination of fluorine and nitro groups in this compound distinguishes it from these similar compounds, providing it with distinct reactivity and applications.

Properties

IUPAC Name

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPSCXAQZUXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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